molecular formula C23H21Cl2FO2 B8657937 Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- CAS No. 80843-69-2

Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-

Cat. No. B8657937
CAS RN: 80843-69-2
M. Wt: 419.3 g/mol
InChI Key: OBLWUZLOEGGFQL-UHFFFAOYSA-N
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Patent
US04570005

Procedure details

To 20 ml of toluene was added 0.63 g of sodium hydride (60% in oil) and the mixture was refluxed, and a solution of 2.3 g of 2-(3,4-dichlorophenyl)-2-methylpropyl alcohol in 10 ml of 25% DMF/toluene was added dropwise to the mixture over a period of 15 minutes. The mixture was stirred for 15 minutes, and a solution of 3.5 g of 3-(4-fluorophenoxy)benzyl bromide in 10 ml of toluene was added dropwise to the mixture over a period of 20 minutes. Then, the mixture was refluxed for 1 hour and cooled to room temperature, and poured into water.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
DMF toluene
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.63 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([C:11]([CH3:15])([CH3:14])[CH2:12][OH:13])[CH:7]=[CH:8][C:9]=1[Cl:10].[F:16][C:17]1[CH:31]=[CH:30][C:20]([O:21][C:22]2[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=2)[CH2:25]Br)=[CH:19][CH:18]=1.O>CN(C=O)C.C1(C)C=CC=CC=1.C1(C)C=CC=CC=1>[Cl:3][C:4]1[CH:5]=[C:6]([C:11]([CH3:15])([CH3:14])[CH2:12][O:13][CH2:25][C:24]2[CH:27]=[CH:28][CH:29]=[C:22]([O:21][C:20]3[CH:30]=[CH:31][C:17]([F:16])=[CH:18][CH:19]=3)[CH:23]=2)[CH:7]=[CH:8][C:9]=1[Cl:10] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CO)(C)C
Name
DMF toluene
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O.C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
FC1=CC=C(OC=2C=C(CBr)C=CC2)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.63 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was refluxed for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C(COCC1=CC(=CC=C1)OC1=CC=C(C=C1)F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.